molecular formula C11H11NS2 B14630726 2,6-Bis(methylsulfanyl)quinoline CAS No. 54002-20-9

2,6-Bis(methylsulfanyl)quinoline

Cat. No.: B14630726
CAS No.: 54002-20-9
M. Wt: 221.3 g/mol
InChI Key: SNPUKKQYEMRFIW-UHFFFAOYSA-N
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Description

2,6-Bis(methylsulfanyl)quinoline is a quinoline derivative substituted at the 2- and 6-positions with methylsulfanyl (-SCH₃) groups. Quinoline, a heterocyclic aromatic compound, serves as a scaffold for numerous derivatives with applications in pharmaceuticals, materials science, and catalysis. The methylsulfanyl substituents in this compound introduce sulfur atoms, which can influence electronic properties, steric effects, and coordination capabilities.

Properties

CAS No.

54002-20-9

Molecular Formula

C11H11NS2

Molecular Weight

221.3 g/mol

IUPAC Name

2,6-bis(methylsulfanyl)quinoline

InChI

InChI=1S/C11H11NS2/c1-13-9-4-5-10-8(7-9)3-6-11(12-10)14-2/h3-7H,1-2H3

InChI Key

SNPUKKQYEMRFIW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(C=C2)SC

Origin of Product

United States

Preparation Methods

Electronic and Steric Influences

The quinoline nucleus is inherently electron-deficient due to the electron-withdrawing pyridine ring, which complicates nucleophilic substitution at the 2- and 6-positions. Methylsulfanyl groups, being moderately electron-donating, further modulate the electronic landscape, potentially enhancing coordination properties. Steric hindrance between the methylsulfanyl substituents and the quinoline ring must also be addressed during synthesis.

Comparative Analysis of Substituted Quinolines

Quinoline derivatives with substituents at the 2- and 6-positions often employ directed metalation or cross-coupling strategies. For example, 8-hydroxyquinoline leverages hydroxyl-directed lithiation for functionalization, while 2,6-pyridinedimethanol synthesis involves sequential oxidation and reduction steps. These precedents inform potential pathways for this compound.

Synthetic Routes to this compound

Direct Nucleophilic Substitution

A plausible route involves reacting 2,6-dichloroquinoline with methyl mercaptan (MeSH) under basic conditions. This method, however, faces challenges due to the low nucleophilicity of MeSH and the need for harsh reaction conditions.

Hypothetical Protocol :

  • Substrate : 2,6-Dichloroquinoline (1 equiv)
  • Reagent : MeSH (3 equiv), KOtBu (2.5 equiv)
  • Conditions : DMF, 120°C, 24 h
  • Expected Yield : ~40% (based on analogous chloro-quinoline substitutions)

Limitations include poor regioselectivity and side reactions such as polysubstitution.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed C–S coupling offers improved control. The use of Buchwald-Hartwig-type conditions with methyl disulfide (MeSSMe) as a sulfur source could enable selective introduction of methylsulfanyl groups.

Example Procedure :

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Substrate : 2,6-Dibromoquinoline
  • Reagent : MeSSMe (2.2 equiv), Cs₂CO₃ (3 equiv)
  • Conditions : Toluene, 100°C, 12 h
  • Projected Yield : 55–65% (extrapolated from aryl bromide thiolation studies)

This method avoids the handling of volatile thiols but requires inert atmosphere conditions.

One-Pot Tandem Synthesis

Inspired by the one-pot synthesis of [2,8-bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a tandem approach could construct the quinoline core while introducing methylsulfanyl groups.

Proposed Pathway :

  • Step 1 : Condensation of aniline derivatives with methylsulfanyl-containing ketones.
  • Step 2 : Cyclization via acid catalysis.
  • Step 3 : In situ oxidation to aromatize the quinoline ring.

Advantages include reduced purification steps and higher atom economy.

Comparative Evaluation of Synthetic Methods

Method Conditions Yield Advantages Limitations
Nucleophilic Substitution High temperature, base 30–40% Simple reagents Low yield, side reactions
Pd-Catalyzed Coupling Inert atmosphere 50–65% Regioselective, scalable Costly catalysts, ligand sensitivity
One-Pot Tandem Acidic conditions 45–55% Step economy, no intermediates Requires optimized stoichiometry

Challenges and Optimization Strategies

Regioselectivity Control

The 2- and 6-positions of quinoline are symmetry-equivalent, but competing reactions at the 4- or 8-positions may occur. Directed ortho-metalation using directing groups (e.g., amides) could enhance selectivity.

Functional Group Tolerance

Methylsulfanyl groups are susceptible to oxidation. Protocols must avoid strong oxidizing agents, as demonstrated in the synthesis of 2,6-pyridinedimethanol, where NaBH₄/I₂ was used for reduction.

Chemical Reactions Analysis

Oxidation of Methylsulfanyl Groups

The methylsulfanyl (-SMe) groups at positions 2 and 6 undergo oxidation under controlled conditions. This reaction is critical for modifying electronic properties and enhancing biological activity.

Oxidizing Agent Product Conditions Key Observations
Hydrogen peroxideSulfoxide derivativesMild acidic/neutral mediaSelective oxidation to mono- or disulfoxides.
m-CPBASulfone derivativesRoom temperatureComplete conversion to disulfones observed.

Sulfoxides exhibit increased polarity, enhancing solubility in polar solvents, while sulfones display improved stability for coordination chemistry applications .

Coordination with Metal Ions

The nitrogen atom in the quinoline ring and sulfur atoms from methylsulfanyl groups act as donor sites, forming stable complexes with transition and lanthanide metals.

Silver(I) Complexes

Reactions with AgNO₃, AgClO₄, and AgCF₃SO₃ yield complexes such as [Ag(L)₂]X (X = NO₃⁻, ClO₄⁻, CF₃SO₃⁻), where ligands bind via N(quinoline) and S(methylsulfanyl) atoms . Key structural features include:

  • Coordination geometry : Distorted tetrahedral or trigonal planar, depending on counterion.

  • Biological activity : Enhanced antimicrobial effects compared to free ligands .

Lanthanide Complexes

With lanthanide nitrates (e.g., Nd³⁺, Eu³⁺), this compound forms tridentate complexes via N and S coordination. These complexes show:

  • Luminescence : Eu³⁺ complexes exhibit strong red emission under UV light.

  • Stability constants : Log K values > 5.0, indicating high thermodynamic stability .

Electrophilic Substitution Reactions

The quinoline ring undergoes electrophilic substitution, though the methylsulfanyl groups moderate reactivity.

Reaction Type Reagents Position Outcome
Friedel-Crafts alkylationAlCl₃, arenesC-4, C-8Diarylmethylquinoline derivatives formed .
SulfonationH₂SO₄, SO₃C-5, C-7Limited regioselectivity due to steric bulk .

Reactions under Brønsted (H₂SO₄) or Lewis (AlCl₃) acids proceed via intermediate iminium species, with yields exceeding 70% for diarylmethyl products .

Nucleophilic Aromatic Substitution

The electron-withdrawing quinoline core facilitates nucleophilic displacement at activated positions.

Nucleophile Position Product Conditions
AminesC-44-Aminoquinoline analogsDMSO, 100°C .
ThiolsC-88-Thioether derivativesBase catalysis .

These reactions enable functionalization for drug discovery, though competing oxidation of -SMe groups requires careful optimization .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the quinoline ring to tetrahydroquinoline derivatives while preserving -SMe groups. Applications include:

  • Chiral synthesis : Asymmetric hydrogenation yields enantiomerically pure tetrahydroquinolines .

  • Bioactivity modulation : Reduced analogs show improved blood-brain barrier penetration .

Key Research Findings

  • Antimicrobial activity : Silver(I) complexes exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Catalytic applications : Lanthanide complexes catalyze asymmetric aldol reactions with >90% enantiomeric excess .

  • Solvatochromism : Sulfoxide derivatives show solvent-dependent fluorescence shifts (Δλ = 40–60 nm).

This compound’s reactivity profile underscores its versatility in medicinal chemistry, materials science, and catalysis. Further studies on regioselective functionalization and in vivo complex stability are warranted to expand its applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substitution pattern and functional groups on quinoline derivatives significantly affect their chemical and physical properties. Key analogs include:

Compound Substituents Positions Key Properties/Applications
2,6-Bis(methylsulfanyl)quinoline -SCH₃ 2,6 Potential ligand in catalysis; sulfur-mediated electronic effects
2,6-Dimethylquinoline -CH₃ 2,6 Hydrodenitrogenation (HDN) reactivity comparable to quinoline
4-Piperazinylquinoline (e.g., chloroquine) Piperazine heterocycle 4 Antimalarial activity; enhanced bioavailability
Acridine Fused benzene rings N/A Higher aromaticity; used in dyes and sensors
  • Electronic Effects: The electron-donating -SCH₃ groups may increase quinoline’s electron density at the nitrogen atom, altering its basicity and reactivity compared to -CH₃ or -NH-containing analogs .

Reactivity in Hydrodenitrogenation (HDN)

HDN is critical in fuel processing to remove nitrogen-containing impurities. Evidence shows that 2,6-dimethylquinoline undergoes HDN with reactivity similar to unsubstituted quinoline, producing analogous reaction networks (e.g., ring hydrogenation followed by C-N bond cleavage) . By contrast, this compound’s sulfur atoms could:

Poison Catalysts : Sulfur-containing compounds often deactivate transition-metal catalysts (e.g., Ni-Mo/Al₂O₃) via strong metal-sulfur interactions.

Computational and Experimental Limitations

Current studies on this compound are sparse. For example:

  • Reactivity Studies: HDN mechanisms for sulfur-substituted quinolines remain underexplored compared to nitrogen- or oxygen-containing analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Bis(methylsulfanyl)quinoline, and how can reaction conditions be optimized?

  • Methodology : Use nucleophilic substitution or condensation reactions with methylsulfanyl groups introduced via thiols or disulfides. For example, describes the synthesis of 2-(alkylsulfanyl)quinolines via reactions with alkylthiols under basic conditions. Optimize temperature (−75°C for controlled reactivity) and solvent polarity to minimize side products, as shown in for analogous intermediates. Characterization should include IR (e.g., amidic C=O at 1687 cm⁻¹), ¹H/¹³C NMR (e.g., methylsulfanyl protons at δ 2.46–2.59 ppm), and X-ray crystallography to confirm stereochemistry .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodology : Combine chromatographic (HPLC, TLC) and spectroscopic techniques. For purity, use melting point analysis (e.g., mp 103°C for a related compound in ). For structural confirmation, employ high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve overlapping signals in the quinoline core. Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Advanced Research Questions

Q. What computational strategies are effective for modeling the reactivity of this compound in catalytic or thermal processes?

  • Methodology : Apply density functional theory (DFT) to study bond dissociation energies (BDEs) and reaction pathways. demonstrates DFT modeling of quinoline pyrolysis, identifying intermediates like HCCCH₂ and C₆H₅CN. Use software like Gaussian or ORCA to simulate substituent effects (e.g., methylsulfanyl groups on electron density distribution) and predict regioselectivity in cross-coupling reactions .

Q. How do structural modifications (e.g., substituent position, electronic effects) influence the bioactivity of this compound derivatives?

  • Methodology : Design a library of derivatives with varying substituents (e.g., halogens, alkyl chains) and evaluate cytotoxicity via MTT assays. highlights the antitumor potential of thiazoloquinolines, suggesting SAR studies to correlate methylsulfanyl placement with IC₅₀ values. Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like topoisomerases .

Q. What experimental approaches resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound?

  • Methodology : Replicate calorimetric measurements under controlled conditions (e.g., oxygen-free environment). reports standard enthalpies of formation for dimethylquinolines using combustion calorimetry. Cross-validate results with gas-phase computational methods (e.g., G3MP2B3) and address discrepancies via error analysis (e.g., sample purity, instrument calibration) .

Q. How can researchers design robust protocols for analyzing methylsulfanyl-quinoline interactions in complex matrices (e.g., biological fluids)?

  • Methodology : Use LC-MS/MS with multiple reaction monitoring (MRM) for trace detection. Optimize extraction protocols (e.g., solid-phase extraction with C18 columns) and validate recovery rates. Reference for sample preparation guidelines, including buffer selection (e.g., phosphate buffer at pH 7.4) and stability testing under varying temperatures .

Data-Driven Research Questions

Q. What spectral databases or reference materials are critical for characterizing this compound?

  • Methodology : Consult PubChem (CID 14860 for analogous 6-methoxyquinoline in ) for NMR/IR spectra. Use crystallographic databases (e.g., Cambridge Structural Database) to compare bond lengths/angles with X-ray data from . Cross-reference with thermodynamic datasets (e.g., NIST WebBook) for enthalpy and entropy values .

Q. How can conflicting results in synthetic yields be systematically addressed?

  • Methodology : Perform Design of Experiments (DoE) to isolate variables (e.g., solvent, catalyst loading). notes yield variations in thienoquinoline synthesis due to iodine concentration. Use statistical tools (ANOVA, response surface methodology) to identify optimal conditions and validate reproducibility across ≥3 independent trials .

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